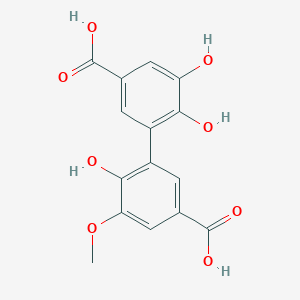
2,2',3-Trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,6'-trihydroxy-5'-methoxy[biphenyl]-3,3'-dicarboxylic acid is a dicarboxylic acid that is 5,5',6,6'-tetrahydroxy[biphenyl]-3,3'dicarboxylic acid in which one of the hydroxy groups that is meta to a carboxy group has been converted into the corresponding methyl ether. It is a member of hydroxybiphenyls, a carboxybiphenyl, a member of catechols, an aromatic ether and a dicarboxylic acid. It is a conjugate acid of a 5,6,6'-trihydroxy-5'-methoxy[biphenyl]-3,3'-dicarboxylate.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- 2-Aminobenzene-1,3-dicarbonitriles derivatives, similar in structure to the compound , have shown potential as corrosion inhibitors for metals in acidic environments. A study demonstrated that derivatives like 5′-amino-2,3″,4-trihydroxy-1,3-methoxy,1′:3′,1″-terphenyl-4′,6′-dicarbonitrile exhibited high corrosion inhibition efficiency due to their adsorption on metal surfaces (Verma et al., 2015).
Polymer and Composite Material Development
- Polymers incorporating methoxy groups, akin to those in 2,2',3-Trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl, have been utilized in the synthesis of materials like poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/Silica and Poly(3-hexylthiophene)/Silica composites, indicating potential applications in material science and engineering (Kubo et al., 2005).
Biodegradation of Lignin-Related Compounds
- Sphingomonas paucimobilis SYK-6, a bacterium, can degrade lignin-related biphenyl compounds, transforming them into simpler molecules. This process involves compounds structurally similar to 2,2',3-Trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl, highlighting potential applications in bioremediation and environmental cleanup (Peng et al., 1999).
Antibacterial and Antifungal Activities
- Compounds with biphenyl structures, similar to the one , have shown significant anti-fungal and anti-bacterial activities. This suggests potential applications in the development of new antimicrobial agents (Nitao et al., 1991).
Eigenschaften
Produktname |
2,2',3-Trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl |
|---|---|
Molekularformel |
C15H12O8 |
Molekulargewicht |
320.25 g/mol |
IUPAC-Name |
3-(5-carboxy-2-hydroxy-3-methoxyphenyl)-4,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C15H12O8/c1-23-11-5-7(15(21)22)3-9(13(11)18)8-2-6(14(19)20)4-10(16)12(8)17/h2-5,16-18H,1H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
IOAGJFSRYOGIAF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C(=O)O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



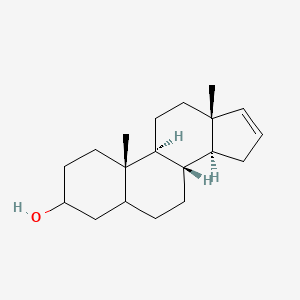
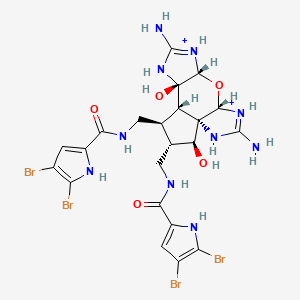
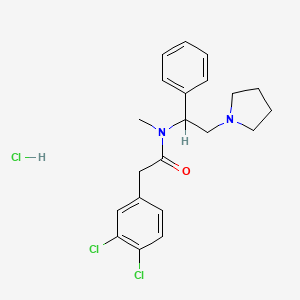
![WURCS=2.0/1,1,0/[oxxxxh_1*=N]/1](/img/structure/B1258570.png)
![2,3-Bis[(2-amino-2-carboxyethyl)sulfanyl]butanedioic acid](/img/structure/B1258571.png)
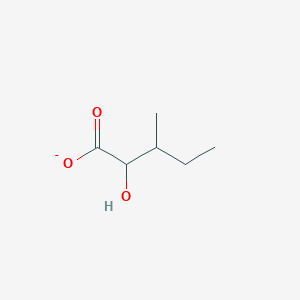
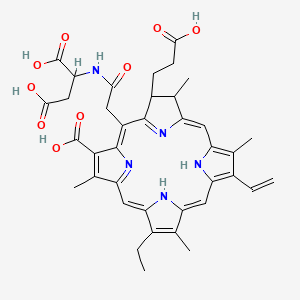
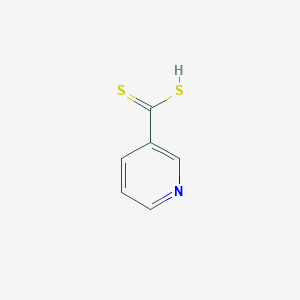
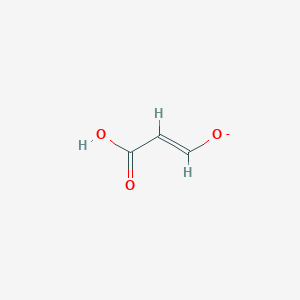
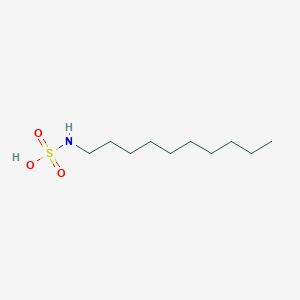
![4-(4-chlorophenyl)-1-[(3E)-3-[9-(2-hydroxypropan-2-yl)-5H-[1]benzoxepino[3,4-b]pyridin-11-ylidene]propyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B1258584.png)
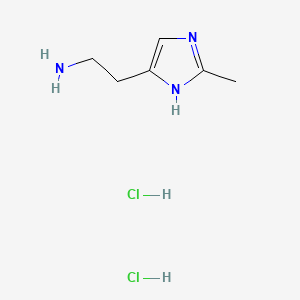
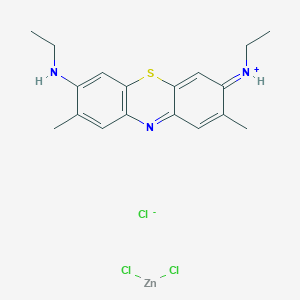
![3-(4-Chloro-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1258587.png)